molecular formula C24H25ClN4 B12207234 5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12207234
M. Wt: 404.9 g/mol
InChI Key: GORZTGNAKTVWAO-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a tert-butyl group at position 5, a 4-chlorophenyl group at position 3, and an N-(1-phenylethyl)amine substituent at position 5. Its molecular formula is C₂₅H₂₆ClN₅, with a molecular weight of 440.0 g/mol. The bulky tert-butyl group and electron-withdrawing 4-chlorophenyl substituent may enhance metabolic stability and target binding, while the chiral 1-phenylethylamine moiety could influence stereoselective interactions with biological targets .

Properties

Molecular Formula

C24H25ClN4

Molecular Weight

404.9 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H25ClN4/c1-16(17-8-6-5-7-9-17)27-22-14-21(24(2,3)4)28-23-20(15-26-29(22)23)18-10-12-19(25)13-11-18/h5-16,27H,1-4H3

InChI Key

GORZTGNAKTVWAO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide. The reaction temperature and time are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction conditions is common to ensure consistency and quality of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents at positions 3, 5, and 6. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Position 3 Position 5 Position 7 Substituent Key Properties/Activities Reference
5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl tert-Butyl N-(1-Phenylethyl) Not reported; inferred metabolic stability from tert-butyl group [7, 19]
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl Methyl N-(Pyridin-2-ylmethyl) Anti-mycobacterial (MIC: 0.5–2 μM); high microsomal stability [1, 20]
5-tert-Butyl-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl tert-Butyl N-Isopropyl Improved solubility vs. aromatic amines [4]
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine Phenyl Phenyl N-(4-Chlorophenyl) Anticancer activity (IC₅₀: <10 μM in leukemia cells) [22, 23]
5-tert-Butyl-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl tert-Butyl N-(3-Morpholinylpropyl) Enhanced solubility via morpholine moiety [15, 18]

Key Observations :

Position 3 Substituents :

  • 4-Chlorophenyl (target compound) vs. 4-Fluorophenyl (): Fluorine’s electronegativity enhances binding to hydrophobic pockets in mycobacterial targets , while chlorine’s larger size may improve steric hindrance against enzymatic degradation .
  • Phenyl (): Less electron-withdrawing than chloro/fluoro, reducing potency in some assays .

Position 5 Substituents :

  • tert-Butyl (target compound) vs. Methyl () or Phenyl (): Bulky tert-butyl groups improve metabolic stability but may reduce solubility .

N-(Pyridin-2-ylmethyl) () enhances anti-mycobacterial activity due to pyridine’s hydrogen-bonding capacity . N-(3-Morpholinylpropyl) () improves aqueous solubility via the morpholine ring’s polarity .

Research Implications and Gaps

  • Biological Data : While the target compound’s activity is unreported, analogs with 4-fluorophenyl and pyridinylmethyl groups show potent anti-mycobacterial effects (MIC: 0.5–2 μM) . Testing against tuberculosis or cancer cell lines is warranted.
  • Chirality : The 1-phenylethyl group’s stereochemistry (R/S) may significantly impact target binding, necessitating enantiomer-specific studies .
  • Solubility : tert-Butyl and aromatic groups may limit aqueous solubility; morpholine or PEG-based substituents () could optimize pharmacokinetics .

Biological Activity

5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer effects, mechanism of action, and structure-activity relationships (SAR) based on diverse research findings.

  • Molecular Formula : C18H22ClN5
  • Molecular Weight : 351.85 g/mol
  • IUPAC Name : 5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of cancer treatment. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . Notably:

  • In Vitro Studies :
    • The compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values were determined to assess potency.
    • A study reported that compounds similar to 5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine showed a GI50 value of 274 nM against melanoma cell line UACC-62, indicating significant anticancer activity .
  • Mechanism of Action :
    • The mechanism involves the inhibition of tubulin polymerization and induction of cell cycle arrest at the G2/M phase. This was confirmed through both in vitro and in vivo studies using murine models .
    • The presence of electron-donating groups in the phenyl ring has been linked to enhanced activity, suggesting that structural modifications can significantly influence biological efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound affect its biological activity:

ModificationEffect on Activity
Para-substitution with electron-donating groupsIncreases cytotoxicity
Presence of halogensAlters metabolic stability and bioavailability
Variations in alkyl chain lengthModifies lipophilicity and cellular uptake

Research indicates that compounds with specific substitutions on the pyrazolo[1,5-a]pyrimidine ring demonstrate improved selectivity and potency against cancer cells .

Study 1: Efficacy Against Melanoma

A detailed investigation into the efficacy of pyrazolo[1,5-a]pyrimidines against melanoma revealed that compounds with specific substituents showed enhanced growth inhibition in vitro. For instance, a derivative with a methyl group at the para position displayed superior activity compared to others .

Study 2: In Vivo Tumor Growth Inhibition

In vivo studies using B16-F10 murine melanoma models demonstrated that treatment with pyrazolo[1,5-a]pyrimidines led to significant tumor growth inhibition without observable toxicity. This highlights the potential for therapeutic applications in treating malignant melanoma .

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